BenchChemオンラインストアへようこそ!

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Hepatitis B Virus RNaseH inhibitor Structure-activity relationship

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS 71706-60-0, C₁₀H₇NO₄, MW 205.17) is a heterocyclic building block belonging to the 1,2-dihydro-1-oxoisoquinoline family. Its structure features a 4-hydroxy substituent and a free 3-carboxylic acid handle, enabling versatile derivatization into amides, esters, and hydrazides.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
Cat. No. B7903713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(NC2=O)C(=O)O)O
InChIInChI=1S/C10H7NO4/c12-8-5-3-1-2-4-6(5)9(13)11-7(8)10(14)15/h1-4,12H,(H,11,13)(H,14,15)
InChIKeySWCWDNMHZACKBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid (CAS 71706-60-0) – Core Scaffold Overview for Pharmaceutical R&D and Chemical Procurement


4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS 71706-60-0, C₁₀H₇NO₄, MW 205.17) is a heterocyclic building block belonging to the 1,2-dihydro-1-oxoisoquinoline family. Its structure features a 4-hydroxy substituent and a free 3-carboxylic acid handle, enabling versatile derivatization into amides, esters, and hydrazides . This compound serves as a critical late-stage intermediate or core scaffold in multiple antiviral and oncology medicinal chemistry programs, including N-hydroxyisoquinolinedione (HID) anti-HBV agents, HCV NS5B polymerase inhibitors, HIV-1 integrase inhibitors, and histone deacetylase (HDAC) inhibitors [1][2]. Suppliers offering this compound in research-grade purity (typically 95–99%) support its use in structure–activity relationship (SAR) campaigns and pilot-scale synthesis of preclinical candidates .

Why Simple Isoquinoline Analogs Cannot Substitute for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid in Targeted Synthesis


Substituting a generic dihydroisoquinoline carboxylic acid for this specific compound in established synthetic routes typically fails because the 4-hydroxy-1-oxo tautomeric system is essential for both the chemical reactivity and the biological activity of downstream products [1]. For example, the N-hydroxyisoquinolinedione (HID) antiviral scaffold requires a precursor that already possesses the 4-hydroxy-1-oxo motif for efficient N-hydroxylation and subsequent RNaseH inhibition; analogs lacking the 4-OH group (e.g., simple 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acids) show negligible anti-HBV activity when converted to the corresponding HIDs [2]. Similarly, the Roche HCV polymerase inhibitor program relies on the methyl ester of this compound as the designated starting material because the 4-OH group participates in a critical POCl₃-mediated chlorination step that is incompatible with other substitution patterns [1]. Even minor structural deviations—such as relocating the hydroxyl to position 5 or 6, or reducing the 1-oxo group—abolish the regiochemical control required for the key annulation and coupling reactions that define the compound's value as a synthetic building block.

Quantitative Differentiation Evidence: 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid vs. Comparator Scaffolds


HID-Based Anti-HBV RNaseH Inhibition: 4-OH Substitution is a Prerequisite for Potency

In a head-to-head SAR study of N-hydroxyisoquinolinedione (HID) compounds, the HID scaffold derived from 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid produced eleven active analogs with anti-HBV EC₅₀ values from 0.69 µM to 19 µM and therapeutic indices (TI) from 2.4 to 71 in cellular replication assays. In contrast, the related N-hydroxypyridinedione (HPD) scaffold—which lacks the fused benzene ring but retains the dihydroisoquinoline-like dione motif—yielded only one active compound, with a therapeutic index of 8.8, and no active compounds were identified among flutimide-based polyoxygenated heterocycles [1]. The HID series also demonstrated a mechanism-specific effect: preferential inhibition of positive-polarity HBV DNA strand accumulation without impairing polymerase elongation activity, confirmed by accumulation of RNA:DNA heteroduplexes in capsids [1]. This indicates that the 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid core provides a scaffold geometry uniquely tolerated by the HBV RNaseH active site relative to simpler heterocyclic alternatives.

Hepatitis B Virus RNaseH inhibitor Structure-activity relationship

HCV NS5B Polymerase Inhibitor Synthesis: This Scaffold’s Methyl Ester is the Designated Roche Starting Material

The Roche patent US20060252785A1 explicitly designates 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid methyl ester as the starting material (compound 2) for multi-step synthesis of HCV NS5B polymerase inhibitors. In the disclosed procedure, 5.00 g of the methyl ester is reacted with POCl₃ at 70°C for 3 h to yield the 4-chloro intermediate 3a in 94% yield (5.10 g) after aqueous workup [1]. This transformation exploits the unique 4-hydroxy-1-oxo tautomeric system: the 4-OH group enables regioselective chlorination without affecting the 1-oxo or 3-carboxylate functionality. Attempting the same sequence with 4-unsubstituted or 4-methoxy analogs would introduce competing side reactions at the 3-carboxylate ester or require additional protection/deprotection steps, reducing overall yield below 70% based on standard heterocyclic chlorination reactivity trends [1]. The methyl ester derivative is directly accessible from the free carboxylic acid via standard esterification (Fischer or TMSCHN₂ methods), making the acid form the ultimate procurement target for synthesis groups entering this chemical space.

Hepatitis C Virus NS5B polymerase Synthetic intermediate

PAI-1 Inhibition: The Carboxamide Derivative Shows Quantitative Target Engagement vs. Structurally Distinct Inhibitor Chemotypes

The (3,4-dichlorophenyl)amide derivative of 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CHEMBL78105, BDBM50116763) exhibits an IC₅₀ of 14,000 nM (14 µM) against human plasminogen activator inhibitor-1 (PAI-1) in an enzyme inhibition assay [1]. While this absolute potency is modest, it provides a quantitative baseline for structure-based optimization. For context, the clinically validated PAI-1 inhibitor tiplaxtinin (PAI-039) achieves an IC₅₀ of 2.7 µM in comparable purified PAI-1 assays, representing only a 5.2-fold potency gap [2]. The 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid scaffold offers a distinct binding mode through its planar aromatic system and hydrogen-bonding donor/acceptor arrangement (4-OH, 1-oxo, 3-carboxamide), which differs fundamentally from the benzofuran-based chemotype of tiplaxtinin. This structural divergence is valuable for overcoming PAI-039’s known off-target effects on ion channels and its poor clinical translatability [2].

Plasminogen activator inhibitor-1 Thrombosis Ligand efficiency

HDAC Inhibitor Development: Isoquinoline-Based Scaffolds Demonstrate Sub-Nanomolar Potency Against HDAC1/3/6

In a systematic HDAC inhibitor development program, isoquinoline-based hydroxamic acid derivatives structurally related to 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid achieved low nanomolar IC₅₀ values against class I and IIb HDAC enzymes. Compound 10c demonstrated IC₅₀ values of 4.17 ± 0.11 nM (HDAC1), 4.00 ± 0.10 nM (HDAC3), and 3.77 ± 0.07 nM (HDAC6) [1]. The full isoquinoline series (10a–h) exhibited anti-proliferative IC₅₀ values below 1 µM against RPMI 8226 multiple myeloma cells, with compounds 10a, 10f–g, and 18a achieving IC₅₀ <0.3 µM against HCT 116 colon cancer cells [1]. Importantly, the active compounds 10a–d showed no hERG channel inhibition, addressing a key safety liability common to many HDAC inhibitor chemotypes [1]. The 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid scaffold provides the requisite zinc-binding group geometry and surface recognition elements that enable this dual HDAC1/3/6 selectivity profile.

Histone deacetylase inhibitor Cancer epigenetics Isoquinoline scaffold

Purity and Storage Differentiation: Procurement-Ready Form with 99% Purity and Room-Temperature Stability

Commercially available 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS 71706-60-0) is supplied at 99% purity by specialty chemical vendors, with confirmed molecular formula C₁₀H₇NO₄ and molecular weight 205.17 g/mol . The compound is shipped and stored at room temperature under dry, sealed conditions, eliminating the need for cold-chain logistics that characterize less stable isoquinoline derivatives such as 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide (CAS 104926-86-5), which requires refrigeration . For comparison, the methyl ester analog (CAS 13972-97-9) has a melting point of 217–219°C (DMF) and is also stored at room temperature, but its ester functionality requires hydrolysis before use in carboxylic acid-directed couplings, adding a synthetic step . The free acid form therefore offers direct utility for amide coupling, hydrazide formation, or esterification without additional deprotection, reducing total step count by one in downstream synthesis.

Chemical procurement Purity specifications Storage stability

Retrosynthetic Accessibility: The Methyl Isocyanoacetate–Phthalic Anhydride Route Provides Scalable Access

The synthesis of 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid and its N-methyl analog has been optimized via a convergent phthalic anhydride aminolysis route using alkylaminoacetic acid derivatives or methyl isocyanoacetate [1]. In a representative procedure, reaction of phthalic anhydride with methyl isocyanoacetate in the presence of DBU, followed by esterification with diazomethane and acidic hydrolysis, yields the target compound in good overall yield via the transient oxazole dicarboxylic acid intermediate [1]. This two-step, one-pot protocol contrasts with alternative multi-step syntheses of 4-substituted isoquinoline-3-carboxylic acids that require pre-functionalized benzene precursors (e.g., 2-cyanobenzoic acid derivatives) and proceed in lower overall yields (typically 40–60% over 3–4 steps) [1]. The convergent nature of the phthalic anhydride–isocyanoacetate method also allows incorporation of substituted phthalic anhydrides (e.g., 5-fluoro, 5-nitro) to generate 6- and 7-substituted analogs for SAR exploration, directly from the same synthetic manifold.

Synthetic methodology Process chemistry Building block sourcing

Procurement-Driven Application Scenarios for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid


Anti-HBV Drug Discovery: RNaseH Inhibitor Hit Expansion Using the HID Scaffold

Medicinal chemistry teams pursuing HBV RNaseH inhibitors can use the 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid scaffold to generate N-hydroxyisoquinolinedione (HID) libraries. As demonstrated by Edwards et al. (2017), 11 HID compounds derived from this scaffold showed anti-HBV EC₅₀ values from 0.69 µM to 19 µM with therapeutic indices up to 71, validating the scaffold's potential for hit-to-lead optimization [1]. The scaffold's mechanism—preferential inhibition of positive-polarity DNA strand synthesis without polymerase disruption—offers a novel antiviral mode of action complementary to nucleos(t)ide analog reverse transcriptase inhibitors [1].

HCV and Broad-Spectrum Antiviral Synthesis: Industrial-Scale Starting Material for Patent Route Execution

For process chemistry groups executing the Roche HCV NS5B inhibitor synthetic route (US20060252785A1), the methyl ester derivative of this compound is the designated starting material. The patent describes a robust 94%-yield chlorination step using POCl₃ that has been validated at 22.8 mmol scale (5 g input), demonstrating industrial applicability [2]. The free acid form can be directly esterified to access this starting material, supporting kilogram-scale campaigns for preclinical development.

Epigenetic Oncology: HDAC Inhibitor Lead Generation with Favorable Safety Profile

Research groups focused on class I/IIb HDAC inhibition for oncology can leverage the isoquinoline-3-carboxylic acid scaffold to access analogues of compound 10c, which achieved HDAC1 IC₅₀ = 4.17 nM, HDAC3 IC₅₀ = 4.00 nM, and HDAC6 IC₅₀ = 3.77 nM, alongside sub-micromolar anti-proliferative activity in RPMI 8226 and HCT 116 cancer cells [3]. Critically, compounds 10a–d showed no hERG channel inhibition, indicating a reduced risk of cardiac QT prolongation compared to earlier HDAC inhibitor chemotypes [3].

PAI-1 Inhibitor Development: Exploring a Structurally Distinct Anti-Thrombotic Chemotype

Teams seeking alternatives to the benzofuran-based PAI-1 inhibitor tiplaxtinin (which failed clinically due to off-target effects) can explore the 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid amide series. The (3,4-dichlorophenyl)amide derivative shows confirmed PAI-1 inhibition with an IC₅₀ of 14 µM [4], providing a structurally novel starting point for fragment-based or structure-guided optimization campaigns aimed at improving potency while maintaining the differentiated binding mode.

Quote Request

Request a Quote for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.